molecular formula C24H24ClN3OS2 B11628308 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-16-0

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11628308
CAS No.: 441783-16-0
M. Wt: 470.1 g/mol
InChI Key: SKBPDWNNPWXCFA-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline core substituted with a 3-chlorophenyl group at position 1, a 5-ethyl-2-(ethylthio)thiophene moiety at position 4, and a cyano group at position 2.

Properties

CAS No.

441783-16-0

Molecular Formula

C24H24ClN3OS2

Molecular Weight

470.1 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24ClN3OS2/c1-3-16-12-17(24(31-16)30-4-2)21-18(13-26)23(27)28(15-8-5-7-14(25)11-15)19-9-6-10-20(29)22(19)21/h5,7-8,11-12,21H,3-4,6,9-10,27H2,1-2H3

InChI Key

SKBPDWNNPWXCFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Cl)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or piperidine

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, such as cancer, bacterial infections, and neurological disorders.

    Biological Studies: Investigation of its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Material Science: Exploration of its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications
  • 3-Chloro-2-methylphenyl vs. 3-Chlorophenyl: The compound 2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile () introduces a methyl group at the 2-position of the phenyl ring.
  • 4-Chlorophenyl and Dichlorophenyl Analogues: Compounds like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile () and 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile () highlight how chloro substituent positioning affects electronic properties. The 4-chloro derivative may enhance π-π stacking, while the dimethylamino group in introduces electron-donating effects, altering solubility and reactivity .
Thiophene Ring Variations
  • Ethylthio vs. Methylthio Substituents: The compound 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile () replaces the ethylthio group with a methylthio moiety. The smaller methyl group reduces steric hindrance but decreases lipophilicity compared to the ethylthio group in the target compound .
  • Thiophene vs.

Core Structure Modifications

  • Hexahydroquinoline vs. Chromene Core: The chromene derivative 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () shares the amino and cyano groups but lacks the hexahydroquinoline’s nitrogen-containing ring. This difference may reduce conformational flexibility and alter biological activity profiles .

Implications of Substituent Effects

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) may stabilize charge-transfer interactions, while electron-donating groups (e.g., dimethylamino in ) improve solubility .
  • Steric Considerations : Bulky substituents like 2-methylphenyl () could limit binding to sterically sensitive targets .

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